1-Hydroxy-2-(N-acetylcysteinyl)-3-butene
Overview
Description
1-Hydroxy-2-(N-acetylcysteinyl)-3-butene (HNE-MA) is a biomarker of oxidative stress that is generated from the peroxidation of polyunsaturated fatty acids. HNE-MA has been extensively studied in the field of biochemistry and physiology due to its potential to be used as a diagnostic tool for various diseases.
Scientific Research Applications
Metabolism and Toxicity Studies
- Species Differences in Metabolism : Research indicates species differences in the metabolism of 1,3-Butadiene (BD) to urinary metabolites, including 1-hydroxy-2-(N-acetylcysteinyl)-3-butene. These differences in metabolism could help explain the varying toxicity of BD across different species, such as mice, rats, hamsters, and monkeys (Sabourin et al., 1992).
- Comparative Metabolite Analysis : Another study compared the ratios of metabolites, including 1-hydroxy-2-(N-acetylcysteinyl)-3-butene, in different species, suggesting a link between these ratios and epoxide hydrolase activities. This finding is significant for understanding species-specific responses to BD exposure (Bechtold et al., 1994).
Biomarker Research
- Biomarkers in Occupational Exposure : A study on Czech workers exposed to BD utilized urinary concentrations of 1-hydroxy-2-(N-acetylcysteinyl)-3-butene as biomarkers. This approach aids in assessing health risks in industrial settings (Albertini et al., 2003).
Chemical Reactions and Derivatives
- Solvolysis Reactions : Research into solvolysis reactions of certain compounds has explored the creation of products like 1-hydroxy-2-phenyl-3-butene, providing insight into chemical reaction mechanisms and pathways (Jia et al., 2002).
Tobacco Carcinogen and Toxicant Biomarkers
- Smoking Cessation Studies : The persistence of tobacco smoke carcinogen and toxicant biomarkers, including 1-hydroxy-2-(N-acetylcysteinyl)-3-butene, was evaluated in smokers who quit smoking. This research contributes to understanding the impact of smoking on human exposure to various toxic substances (Carmella et al., 2009).
Catalysis Research
- Catalytic Synthesis Studies : The catalytic synthesis of related compounds, such as 1-Hydroxy-2-methyl-4-acetyloxy-2-butene, offers insights into industrial applications and process optimizations (Wang Zai-zhong, 2006).
Exposure and Bioactivation Studies
- Exposure and Bioactivation Research : Studies on exposure to BD and its bioactivation to DNA-reactive metabolites include analyses of urinary biomarkers like 1-hydroxy-2-(N-acetylcysteinyl)-3-butene. This research is crucial for understanding the health effects of BD and developing specific biomarkers for epidemiological studies (Kotapati et al., 2012).
properties
IUPAC Name |
(2R)-2-acetamido-3-(1-hydroxybut-3-en-2-ylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t7?,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXMLXLNNEEJM-MQWKRIRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(CO)C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CO)C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932440 | |
Record name | S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-2-(N-acetylcysteinyl)-3-butene | |
CAS RN |
144889-51-0 | |
Record name | 1-Hydroxy-2-(N-acetylcysteinyl)-3-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144889510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(1-Hydroxybut-3-en-2-yl)-N-(1-hydroxyethylidene)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70932440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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